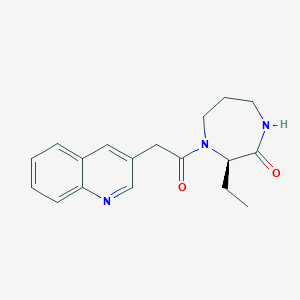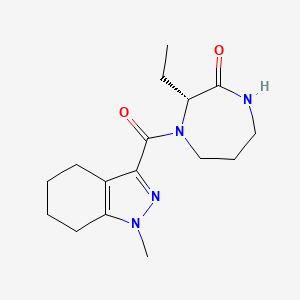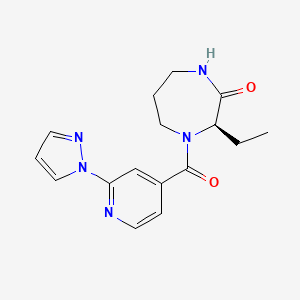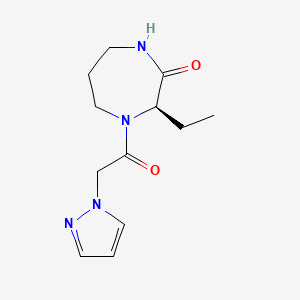
(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one, also known as Ro 15-4513, is a compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound belongs to the class of benzodiazepines, which are known to have anxiolytic, sedative, hypnotic, and muscle relaxant properties. However, unlike other benzodiazepines, Ro 15-4513 has a unique mechanism of action that makes it an interesting candidate for further research.
Mécanisme D'action
(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513 has a unique mechanism of action that sets it apart from other benzodiazepines. It acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, which is responsible for the anxiolytic, sedative, and hypnotic effects of benzodiazepines. However, this compound 15-4513 also has an inverse agonist effect on the same receptor, which means that it can reduce the effects of other benzodiazepines that act as full agonists at the same site.
Biochemical and physiological effects:
This compound 15-4513 has been shown to have anxiolytic and sedative effects in animal studies. It has also been shown to have anticonvulsant properties and can reduce the severity of seizures induced by other drugs. Additionally, this compound 15-4513 has been shown to reduce the symptoms of alcohol withdrawal syndrome in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513 in lab experiments is its unique mechanism of action, which can be used to study the role of GABA receptors in the brain. However, one of the limitations is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Orientations Futures
There are several potential future directions for research on (3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513. One area of interest is its potential as a treatment for alcohol use disorder. Another area of research is its ability to modulate the effects of other drugs, which could have implications for the treatment of drug addiction. Additionally, further studies could be conducted to investigate its potential as a treatment for anxiety and other psychiatric disorders.
Méthodes De Synthèse
(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513 can be synthesized using a multistep process that involves the condensation of 3-ethyl-4-hydroxy-1-methyl-2-pyrrolidinone with 2-quinolinecarboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one 15-4513 has been extensively studied for its potential therapeutic applications in the field of neuroscience. Some of the areas of research include its use as a tool to study the role of GABA receptors in the brain, its potential as a treatment for alcohol withdrawal syndrome, and its ability to modulate the effects of other drugs such as opioids.
Propriétés
IUPAC Name |
(3R)-3-ethyl-4-(2-quinolin-3-ylacetyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-16-18(23)19-8-5-9-21(16)17(22)11-13-10-14-6-3-4-7-15(14)20-12-13/h3-4,6-7,10,12,16H,2,5,8-9,11H2,1H3,(H,19,23)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZWZGIOWLWHEV-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NCCCN1C(=O)CC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide](/img/structure/B7349268.png)
![(1R,2R)-2-(4-fluorophenyl)-N-[(5-hydroxypyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7349272.png)
![(1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7349286.png)
![(3R)-3-ethyl-4-[(2S,5R)-5-(pyrrolidine-1-carbonyl)oxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349303.png)


![(3R)-4-[(2S)-2-(4-chlorophenoxy)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349333.png)
![2-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7349340.png)
![(3R)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349352.png)
![(3R)-3-ethyl-4-[1-(3-fluorophenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349357.png)

![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7349364.png)
![(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349372.png)
![(3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7349377.png)